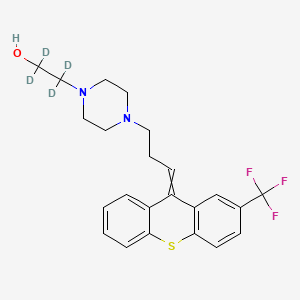

(E/Z)-Flupentixol-d4 Dihydrochloride

Description

(E/Z)-Flupentixol-d4 Dihydrochloride (CAS: 1246833-30-6) is a deuterated derivative of flupentixol, a thioxanthene-class antipsychotic. Its molecular formula is C23H23D4Cl2F3N2OS, with a molecular weight of 511.46 g/mol . Structurally, it features deuterium atoms at four positions, which are introduced to enhance metabolic stability and prolong half-life in pharmacokinetic studies. The compound exists as a dihydrochloride salt, improving its solubility in polar solvents like water and ethanol . It is primarily used as a reference standard in pharmaceutical analysis to quantify impurities and validate analytical methods . Limited safety data necessitate strict handling protocols, including personal protective equipment and proper storage .

Properties

Molecular Formula |

C23H25F3N2OS |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/i14D2,15D2 |

InChI Key |

NJMYODHXAKYRHW-QZPARXMSSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. This process typically includes the introduction of deuterium gas in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of (E/Z)-Flupentixol-d4 Dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuteration reaction. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: (E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thioxanthene derivatives.

Substitution: Formation of substituted thioxanthene compounds.

Scientific Research Applications

(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Flupentixol in various samples.

Biology: Employed in studies involving receptor binding and neurotransmitter interactions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Flupentixol in the body.

Industry: Applied in the development of new antipsychotic drugs and in quality control processes.

Mechanism of Action

The mechanism of action of (E/Z)-Flupentixol-d4 Dihydrochloride involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine antagonist, blocking the D2 receptors and thereby reducing the symptoms of psychosis. The deuterated form allows for more precise tracking and analysis in pharmacokinetic studies, providing insights into the drug’s metabolism and distribution.

Comparison with Similar Compounds

Non-Deuterated Flupentixol Derivatives

- Flupentixol Dihydrochloride (CAS: 2413-38-9): The non-deuterated parent compound shares the core thioxanthene structure but lacks deuterium substitution. Its molecular formula is C23H27Cl2F3N2OS, with a molecular weight of 507.43 g/mol . The absence of deuterium results in faster metabolic clearance compared to the deuterated form, as deuterium reduces CYP450-mediated oxidation .

- O-Acetylflupentixol Dihydrochloride (Impurity E): This impurity, identified in pharmacopeial standards, introduces an acetyl group to the hydroxyethyl side chain (C25H27F3N2O2S·2HCl; MW: 555.52 g/mol) .

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Solubility Profile |

|---|---|---|---|---|

| (E/Z)-Flupentixol-d4 DHC | C23H23D4Cl2F3N2OS | 511.46 | Deuterium substitution | Slightly soluble in water |

| Flupentixol DHC | C23H27Cl2F3N2OS | 507.43 | Non-deuterated | Similar solubility |

| O-Acetylflupentixol DHC | C25H27F3N2O2S·2HCl | 555.52 | Acetylated side chain | Increased lipophilicity |

Deuterated Pharmaceutical Salts

- Dimethocaine-d4 Hydrochloride: Another deuterated dihydrochloride salt, this local anesthetic analog (C15H22D4ClN2O2) incorporates deuterium in the benzoyl group . Like (E/Z)-Flupentixol-d4, deuterium enhances metabolic stability, but its therapeutic target (sodium channels) and mechanism differ entirely .

H-7 Dihydrochloride :

A kinase inhibitor (C14H14N6O·2HCl) with broad polypharmacology. Despite sharing the dihydrochloride salt form, its mechanism of action (MoA) involves ATP-competitive kinase inhibition, unlike the dopamine receptor antagonism of flupentixol derivatives .

Table 2: Pharmacological and Functional Comparisons

| Compound | Primary Target/Mechanism | IC50/Activity | Therapeutic Use |

|---|---|---|---|

| (E/Z)-Flupentixol-d4 DHC | Dopamine D1/D2 receptors | N/A (reference standard) | Antipsychotic research |

| Vanoxerine DHC | CDK2/4/6 kinases | 3.79–4.04 µM (cancer) | Oncology |

| H-7 DHC | Protein kinases | Broad polypharmacology | Cell signaling research |

Key Research Findings

- Deuterium Impact: (E/Z)-Flupentixol-d4 exhibits prolonged half-life compared to non-deuterated flupentixol due to reduced metabolic degradation, a trend observed in deuterated analogs like dimethocaine-d4 .

- Salt Form Utility : The dihydrochloride form enhances water solubility across diverse compounds, from antipsychotics (flupentixol) to initiators (azoamidines), facilitating formulation in polar solvents .

- Structural-Activity Relationship: Minor modifications (e.g., acetylation in O-Acetylflupentixol) significantly alter lipophilicity and biodistribution, underscoring the importance of impurity profiling in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.